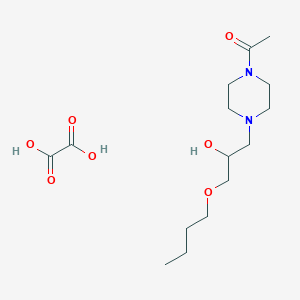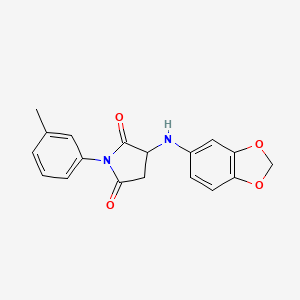![molecular formula C20H15BrN2O6 B5311405 2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5311405.png)
2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound is of interest due to its structural complexity and potential for various applications in materials science and organic chemistry. While the specific compound's direct studies are scarce, related research provides insights into similar compounds' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds with similar structures, the synthesis might include condensation reactions, etherification, or the use of reagents like thionyl chloride for activating carboxylic acids, followed by reaction with nucleophiles (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common tools for elucidating structures. Compounds with pyrimidinylidene cores, for instance, have been structurally characterized to determine the configuration and conformation of substituents around the core (A. D. Khalaji et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitutions, addition reactions, and cyclization processes, leading to a diverse range of products. The reactivity can be influenced by substituents on the aromatic rings and the presence of electron-withdrawing or donating groups (Hicham H. Dib et al., 2008).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are determined by their molecular structure. For example, the presence of hydroxyl, ether, or ester groups can significantly affect solubility in various solvents (F. Gimalova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, are defined by the compound's functional groups. Studies on similar compounds have shown how modifications in the molecular structure can alter reactivity, providing pathways to synthesize new derivatives with desired properties (S. Mokale et al., 2010).
Propiedades
IUPAC Name |
2-[4-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O6/c1-11(19(26)27)29-15-8-2-12(3-9-15)10-16-17(24)22-20(28)23(18(16)25)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,26,27)(H,22,24,28)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPXVTXZVICJFY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)

![6-(2,4-dimethoxybenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5311340.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)

![N-(2-bromophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5311363.png)
![ethyl 4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5311369.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one](/img/structure/B5311384.png)
![3-allyl-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311390.png)


![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)